Methyl 6-methoxynaphthalene-2-acetate

Overview

Description

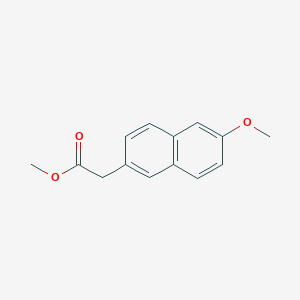

Methyl 6-methoxynaphthalene-2-acetate: is an organic compound with the molecular formula C14H14O3 . It is a derivative of naphthalene, characterized by a methoxy group at the 6th position and an acetate group at the 2nd position. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and fine chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Acylation Method: One common method involves the acylation of beta-naphthyl methyl ether with acetyl chloride in the presence of a Lewis acid catalyst.

Recrystallization: The crude product obtained from the acylation is further purified by recrystallization using solvents like ethyl alcohol to yield the final product.

Industrial Production Methods: The industrial production of Methyl 6-methoxynaphthalene-2-acetate typically follows the acylation method due to its high conversion rate and relatively simple reaction steps. The process is designed to minimize environmental pollution and ensure high safety standards .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Methyl 6-methoxynaphthalene-2-acetate can undergo oxidation reactions to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the acetate group to an alcohol group.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.

Major Products:

Oxidation: Formation of 6-methoxynaphthalene-2-carboxylic acid.

Reduction: Formation of 6-methoxynaphthalene-2-ethanol.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Analytical Chemistry

High-Performance Liquid Chromatography (HPLC)

Methyl 6-methoxynaphthalene-2-acetate is utilized in HPLC for the separation and analysis of various compounds. A specific application involves the use of the Newcrom R1 HPLC column, which allows for effective separation under reverse-phase conditions. The mobile phase typically consists of acetonitrile, water, and phosphoric acid, although formic acid is recommended for mass spectrometry compatibility .

Table 1: HPLC Method Parameters

| Parameter | Value |

|---|---|

| Column Type | Newcrom R1 |

| Mobile Phase | Acetonitrile/Water/Phosphoric Acid |

| Particle Size | 3 µm |

| Application Type | Pharmacokinetics |

This method is scalable and suitable for preparative separations, making it valuable for isolating impurities in pharmaceutical preparations.

Pharmaceutical Applications

This compound serves as an intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are known to exhibit biological activity, including anti-inflammatory properties. For instance, it is related to the synthesis of naproxen, a nonsteroidal anti-inflammatory drug (NSAID), where it acts as an impurity standard .

Case Study: Synthesis of Naproxen

In a study examining the synthesis of naproxen, this compound was identified as a key intermediate. The synthesis involved several steps:

- The methylation of 6-methoxy-2-naphthylacetic acid.

- Subsequent reactions that lead to the formation of naproxen.

This showcases the compound's utility in drug development processes.

Environmental Chemistry

The compound has potential applications in environmental chemistry as well. Its ability to act as a marker for certain pollutants makes it useful in tracking environmental contamination and assessing ecological impacts.

Mechanism of Action

Methyl 6-methoxynaphthalene-2-acetate exerts its effects primarily through its role as an intermediate in various biochemical pathways. For instance, in the synthesis of nonsteroidal anti-inflammatory drugs, it undergoes metabolic transformations to form active compounds that inhibit cyclooxygenase enzymes, thereby reducing inflammation .

Comparison with Similar Compounds

6-Methoxy-2-naphthylacetic acid: A metabolite of nabumetone with similar anti-inflammatory properties.

6-Methoxy-2-naphthaldehyde: Used in organic synthesis and as a diagnostic reagent.

Uniqueness: Methyl 6-methoxynaphthalene-2-acetate is unique due to its specific structural configuration, which allows it to serve as a versatile intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its methoxy and acetate groups provide distinct reactivity patterns that are advantageous in organic synthesis.

Biological Activity

Methyl 6-methoxynaphthalene-2-acetate is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores the synthesis, biological evaluation, and specific mechanisms of action associated with this compound, drawing on diverse research findings and case studies.

Chemical Structure and Synthesis

This compound is characterized by the presence of a methoxy group and an acetate moiety attached to a naphthalene ring. This unique structure enhances its solubility and reactivity, making it a suitable candidate for various biological evaluations.

Synthesis Pathway

The synthesis typically involves the following steps:

- Formation of 6-Methoxynaphthalene-2-acetic Acid : Starting from naphthalene derivatives, the methoxy group is introduced through alkylation reactions.

- Esterification : The carboxylic acid is then converted to the acetate form using acetic anhydride or acetyl chloride in the presence of a catalyst.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound, particularly its ability to inhibit cell proliferation in various cancer cell lines. For instance, compound 9h , which is structurally related to this compound, exhibited significant anti-proliferative effects against several cancer types including A549 (lung cancer), HepG2 (liver cancer), and MCF-7 (breast cancer) with IC50 values ranging from 1.40 μM to 4.56 μM .

The mechanism by which this compound induces apoptosis in cancer cells appears to involve several pathways:

- Cell Cycle Arrest : It has been shown to induce cell cycle arrest at the G2/M phase, preventing further cell division .

- Apoptosis Induction : The compound triggers apoptosis through the cleavage of PARP (Poly (ADP-ribose) polymerase), a marker for programmed cell death .

- Nur77 Pathway Activation : Notably, it upregulates Nur77 expression and facilitates its nuclear export, suggesting that Nur77-mediated apoptosis could be a critical pathway for its anticancer effects .

In Vitro Studies

A series of in vitro experiments have demonstrated the efficacy of this compound in inhibiting tumor growth:

- Colony Formation Assays : Treatment with compound 9h completely inhibited colony formation in HGC-27 gastric cancer cells, indicating strong anti-tumor activity .

- Cell Viability Assays : The compound was tested against multiple cancer cell lines, showing consistent results in reducing cell viability across different types .

Comparative Analysis

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| 9h | HGC-27 | 1.40 | G2/M phase arrest, PARP cleavage |

| 9u | A549 | 4.56 | G2/M phase arrest, apoptosis |

| Control | Normal cells | N/A | N/A |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of Methyl 6-methoxynaphthalene-2-acetate, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves functionalization of naphthalene derivatives. For example, a two-step approach may include:

Oxyanion Intermediate Formation : React 6-methoxy-2-naphthol with a base (e.g., K₂CO₃) in DMF to generate an oxyanion, followed by alkylation with methyl bromoacetate .

Purification : Use column chromatography (silica gel, hexane:ethyl acetate gradient) to isolate the product. Optimize yield by controlling reaction time (2–4 hours) and temperature (room temperature to 60°C).

Monitor reaction progress via TLC (n-hexane:ethyl acetate, 9:1) and confirm purity via ¹H/¹³C NMR and HPLC-MS .

Q. How should researchers structurally characterize this compound, and what spectral benchmarks are critical?

- Methodological Answer : Key characterization steps include:

- ¹H NMR : Peaks at δ 3.8–4.0 ppm (methoxy groups) and δ 2.6–3.0 ppm (acetate methylene protons).

- ¹³C NMR : Signals at ~170 ppm (ester carbonyl) and 55–60 ppm (methoxy carbons).

- Mass Spectrometry : Confirm molecular ion [M+H]⁺ at m/z 244.1.

Compare data with published spectra of structurally analogous naphthalene esters (e.g., methyl 6-bromo-2-naphthoate) to validate assignments .

Advanced Research Questions

Q. What experimental designs are robust for assessing the metabolic fate of this compound in mammalian models?

- Methodological Answer : Use radiolabeled isotopes (e.g., ¹⁴C-labeled acetate group) to track metabolic pathways:

In Vivo Studies : Administer the compound to rodents and collect blood, urine, and tissue samples at intervals (0–72 hours).

Metabolite Identification : Employ LC-MS/MS with fragmentation patterns to detect phase I (hydrolysis) and phase II (glucuronidation) metabolites.

Reference toxicokinetic protocols from naphthalene derivative studies, ensuring dose randomization and allocation concealment to minimize bias .

Q. How can researchers resolve contradictions in reported toxicological data for this compound?

- Methodological Answer : Apply systematic Risk of Bias (RoB) assessment tools :

- For Animal Studies : Evaluate randomization of administered doses, blinding of outcome assessments, and completeness of data reporting (Table C-7, ).

- For Human Data : Use Table C-6 to verify if all measured outcomes (e.g., hepatic enzyme levels) were disclosed.

Cross-validate findings with in silico toxicity prediction models (e.g., EPA CompTox Dashboard) to identify data gaps .

Q. What computational strategies predict the environmental persistence and bioaccumulation potential of this compound?

- Methodological Answer : Utilize quantitative structure-activity relationship (QSAR) models:

Input physicochemical properties (logP, water solubility) into EPI Suite to estimate biodegradation half-lives.

Perform molecular docking to assess binding affinity with cytochrome P450 enzymes, which influence metabolic degradation.

Validate predictions against experimental data from structurally similar compounds (e.g., 6-hydroxy-2-naphthoic acid) .

Q. Data Interpretation and Validation

Q. What are the best practices for validating analytical methods quantifying this compound in complex matrices?

- Methodological Answer : Follow ICH Q2(R1) guidelines :

- Linearity : Test concentrations spanning 0.1–100 µg/mL (R² ≥ 0.995).

- Recovery : Spike environmental samples (soil, water) with known quantities; recoveries should be 85–115%.

- Interference Check : Analyze co-eluting naphthalene derivatives (e.g., 2-methoxynaphthalene) to confirm specificity via HPLC-DAD/HRMS .

Q. How can genomic toxicity assays be designed to evaluate the compound’s impact on DNA repair mechanisms?

- Methodological Answer : Conduct comet assays and γH2AX foci quantification in human cell lines (e.g., HepG2):

Expose cells to sub-cytotoxic concentrations (IC₁₀–IC₂₅) for 24–48 hours.

Compare results with positive controls (e.g., methylcholanthrene) and negative controls (DMSO).

Integrate transcriptomic profiling (RNA-seq) to identify dysregulated DNA repair genes (e.g., BRCA1, ATM) .

Q. Tables for Key Data

Properties

IUPAC Name |

methyl 2-(6-methoxynaphthalen-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O3/c1-16-13-6-5-11-7-10(8-14(15)17-2)3-4-12(11)9-13/h3-7,9H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWIMPGMAVYLECN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(C=C2)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30178706 | |

| Record name | Methyl 6-methoxynaphthalene-2-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30178706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23981-48-8 | |

| Record name | Methyl 6-methoxy-2-naphthylacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23981-48-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 6-methoxynaphthalene-2-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023981488 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 6-methoxynaphthalene-2-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30178706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 6-methoxynaphthalene-2-acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.775 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.